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Compound of Interest

Compound Name: 6,8-Dimethoxyquinoline

CAS No.: 111454-91-2

Cat. No.: B1356820 Get Quote

Executive Summary
6,8-Dimethoxyquinoline is a functionalized heteroaromatic fluorophore distinguished by its

specific substitution pattern, which optimizes the balance between quantum yield and Stokes

shift.[1][2] Unlike its 6-methoxy or 7-methoxy analogs, the 6,8-disubstituted core leverages the

electron-donating effects of methoxy groups at both the para- (to the nitrogen, roughly) and

ortho- positions relative to the ring fusion/nitrogen, creating a "push-pull" electronic system.

This structure renders it highly sensitive to environmental factors, making it a valuable scaffold

for pH sensing, metal ion chelation (particularly Zn²⁺ and Cd²⁺), and biological imaging.[2]

Chemical Identity & Structural Basis
The fluorescence of quinoline derivatives is dictated by the placement of electron-donating

groups (EDGs) on the benzene ring.

CAS Number: 938-33-0 (Note: Often associated with 8-methoxyquinoline; specific isomers

may vary in cataloging. 6,8-dimethoxyquinoline is frequently synthesized de novo in

literature).

Molecular Formula: C₁₁H₁₁NO₂[2]

Molecular Weight: 189.21 g/mol [2]
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Key Structural Feature: The 8-methoxy group is sterically adjacent to the quinoline nitrogen,

creating a pre-organized binding pocket for metal ions and influencing the basicity of the

nitrogen (pKa modulation).[2] The 6-methoxy group acts as a conjugative donor, enhancing

the Intramolecular Charge Transfer (ICT) state responsible for fluorescence.[2]

Photophysical Characterization
Spectral Properties
The 6,8-dimethoxy substitution pattern shifts the absorption and emission spectra

bathochromically (red-shift) compared to the unsubstituted quinoline.

Parameter Value / Range Context

Excitation Max (

)
340 – 360 nm transition.[2] Shifts to ~390 nm

upon protonation.[2]

Emission Max (

)
420 – 480 nm

Blue-Cyan emission in neutral

solvents.[2]

Stokes Shift Moderate (~60-100 nm)
Reduces self-quenching; ideal

for imaging.

Quantum Yield (

)
0.30 – 0.50

Significantly higher than 7-

methoxy isomers (typically

<0.1).[2]

Lifetime (

)
1 – 5 ns

Typical for organic

fluorophores; suitable for

steady-state measurements.[2]

Mechanism of Fluorescence
The fluorescence arises from a planar Intramolecular Charge Transfer (ICT) state.

Excitation: Light absorption promotes an electron from the HOMO (localized on the methoxy-

benzene moiety) to the LUMO (localized on the electron-deficient pyridine ring).
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Solvatochromism: The dipole moment increases in the excited state. In polar solvents (e.g.,

DMSO, water), the emission redshifts and intensity may decrease due to stabilization of the

ICT state and increased non-radiative decay pathways.[2]

Protonation Switch:

Neutral Form (N): Blue emission (~430 nm).[2]

Protonated Form (NH⁺): Green emission (~500 nm).[2] Protonation of the ring nitrogen

stabilizes the LUMO, narrowing the HOMO-LUMO gap and causing a significant redshift.

Environmental Factors
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Enhances Intensity

Click to download full resolution via product page

Caption: Photophysical pathway showing the dual emission states modulated by pH and

environmental factors.[2]

Synthesis & Purification
To ensure spectroscopic purity, the following synthesis protocol (adapted from Ökten et al.) is

recommended.[2] This method avoids the formation of inseparable isomers common in direct

methylation.

Protocol: Nucleophilic Substitution from 6,8-Dibromoquinoline
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Precursor: Start with 6,8-dibromoquinoline (commercially available or synthesized from 2-

bromoaniline).[2]

Reagents: Sodium methoxide (NaOMe, 30 eq), Copper(I) Iodide (CuI, 10 mol%), DMF (Dry).

Procedure:

Dissolve 6,8-dibromoquinoline in dry DMF under N₂ atmosphere.

Add NaOMe and CuI.[3]

Heat to 120°C for 12–24 hours. (Monitoring via TLC is critical; the monobromo

intermediate disappears slowly).[2]

Note: High equivalents of NaOMe are required to force the double substitution.

Workup: Quench with water, extract with ethyl acetate.

Purification: Column chromatography (Silica gel, Hexane:EtOAc 4:1).

Yield: Typically >80%.[1][2]

Purity Check: NMR should show two distinct methoxy singlets (~3.9 and 4.0 ppm) and no

aromatic bromine isotopic pattern.

Applications in Sensing[2][4][5][6]
pH Sensing (Acidotropic Probe)
6,8-Dimethoxyquinoline acts as a "turn-on" or ratiometric sensor for acidic environments.[2]

Mechanism: The quinoline nitrogen has a pKa of approximately 4.5–5.5 (modulated by the 8-

OMe group).

Utility: Lysosomal tracking in biological cells.[2] The neutral molecule permeates

membranes; upon entering acidic organelles (lysosomes, pH 4.5), it becomes protonated

and trapped, fluorescing brightly.[2]
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Metal Ion Sensing (Zn²⁺, Cd²⁺)
The 8-methoxyquinoline motif is the binding core of the famous TSQ (N-(6-methoxy-8-quinolyl)-

p-toluenesulfonamide) sensor. The 6,8-dimethoxy analog functions similarly via the Chelation-

Enhanced Fluorescence (CHEF) effect.[2]

Binding Site: The ring Nitrogen and the 8-Methoxy oxygen form a bidentate pocket.

Effect: Binding of diamagnetic ions (Zn²⁺) prevents Photoinduced Electron Transfer (PET)

quenching from the nitrogen lone pair, resulting in a massive increase in quantum yield.[2]

Experimental Protocols
Protocol A: Determination of Quantum Yield
Objective: Calculate

relative to a standard (Quinine Sulfate).[2]

Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (

).

Sample Preparation: Dissolve 6,8-dimethoxyquinoline in Ethanol (or solvent of interest).

Absorbance Adjustment: Dilute both samples so that Absorbance at excitation wavelength

(e.g., 350 nm) is < 0.1 (to avoid inner filter effects).

Measurement: Record integrated fluorescence intensity (

) for sample and standard.

Calculation:

Where

is the refractive index of the solvent.[2]

Protocol B: pH Titration
Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to 8.0.[4]
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Dye Addition: Add 6,8-dimethoxyquinoline (final conc. 10 µM) to each buffer.

Spectra: Excite at isosbestic point (if known) or 350 nm.

Analysis: Plot Emission Intensity at 500 nm vs. pH to determine pKa.

References
Synthesis and Substitution Patterns: Ökten, S., et al. (2013).[2] "Simple and convenient

preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer

activities."[2] Turkish Journal of Chemistry. Link

Fluorescence of Methoxyquinolines: Enoua, G. C., et al. (2010).[2] "Fluorescence Properties

of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

Zinc Sensing (TSQ Analogues): Meeusen, J. W., et al. (2011).[2] "TSQ (6-methoxy-8-p-

toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc

proteins." Inorganic Chemistry. Link

Photophysics of Quinoline Derivatives: Bardez, E., et al. (1997).[2] "Excited-state dynamics

of 6-methoxyquinoline and 6-hydroxyquinoline." Journal of Physical Chemistry A. (Contextual

grounding for 6-substituted isomer photophysics).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Fluorescence Properties of 6,8-
Dimethoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356820#6-8-dimethoxyquinoline-fluorescence-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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